Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.
Preparation Methods
One common synthetic route starts with the preparation of 1-phenyl-3-methyl-5-amino-pyrazole, which is then treated with 1,3-diketones in glacial acetic acid to form the pyrazolo[3,4-b]pyridine core . The azidomethyl group can be introduced through a nucleophilic substitution reaction using sodium azide, and the ethyl acetate group can be added via esterification reactions .
Chemical Reactions Analysis
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the azidomethyl group can be replaced with other nucleophiles under appropriate conditions.
Esterification: The ethyl acetate group can be modified through esterification reactions with different alcohols.
Scientific Research Applications
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-b]pyridine core can mimic the structure of purine bases, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]quinolines: These compounds have a similar bicyclic core but differ in the fusion pattern and substituents.
1H-pyrazolo[3,4-c]pyridines: These derivatives have a different fusion pattern, leading to variations in their chemical and biological properties.
1H-pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with distinct structural features and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Properties
CAS No. |
918484-95-4 |
---|---|
Molecular Formula |
C11H12N6O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
ethyl 2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C11H12N6O2/c1-2-19-10(18)7-17-11-8(4-3-5-13-11)9(15-17)6-14-16-12/h3-5H,2,6-7H2,1H3 |
InChI Key |
FHMGPMZHKRXLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.